3-Amino-4-pyrazolecarboxamide hemisulfate
Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in the synthesis of triazines and their phosphorus analogs, and pyrazolo [3,4-d]pyrimidines for use as cyclin-dependent kinase 2 inhibitors . This suggests that 3-Amino-4-pyrazolecarboxamide hemisulfate may interact with enzymes and proteins involved in these biochemical reactions.
Cellular Effects
It has been shown to induce neoplasm immunogenicity , suggesting that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its role in the synthesis of cyclin-dependent kinase 2 inhibitors , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Amino-4-pyrazolecarboxamide hemisulfate involves the reaction of malonamide nitrile with morpholine in the presence of water and trimethyl orthoformate. The reaction mixture is refluxed and then treated with hydrazine hydrate and sulfuric acid to yield the hemisulfate salt .
Industrial Production Methods
The industrial production method for this compound typically involves a one-pot clean production method. This method includes the use of malonamide nitrile, morpholine, and trimethyl orthoformate, followed by treatment with hydrazine hydrate and sulfuric acid. The product is then purified by washing with water and drying .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-pyrazolecarboxamide hemisulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxamide groups can participate in substitution reactions to form new compounds
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sulfuric acid, and trimethyl orthoformate. The reactions are typically carried out under reflux conditions with controlled temperatures .
Major Products Formed
The major products formed from these reactions include various carbamoyl derivatives and pyrazolo[3,4-d]pyrimidines, which are used as cyclin-dependent kinase 2 inhibitors .
Scientific Research Applications
3-Amino-4-pyrazolecarboxamide hemisulfate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-4-pyrazolecarboxamide hemisulfate involves its interaction with molecular targets such as cyclin-dependent kinase 2. The compound inhibits the activity of this enzyme, which plays a crucial role in cell cycle regulation. This inhibition leads to the disruption of cell division and has potential therapeutic applications in cancer treatment .
Properties
IUPAC Name |
5-amino-1H-pyrazole-4-carboxamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N4O.H2O4S/c2*5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h2*1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPKASYMNORSRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)N.C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181933 | |
Record name | 5-Aminopyrazole-4-carboxamide hemisulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27511-79-1 | |
Record name | 3-Amino-4-carboxamidopyrazole hemisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027511791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminopyrazole-4-carboxamide hemisulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminopyrazole-4-carboxamide hemisulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-4-CARBOXAMIDOPYRAZOLE HEMISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H5TH7QBY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route used to obtain 3-amino-4-pyrazolecarboxamide hemisulfate?
A1: The synthesis [] involves a two-step process:
Q2: How is the structure of this compound confirmed?
A2: The study confirms the structure of the synthesized compound using Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy []. These techniques provide information about the functional groups and the arrangement of hydrogen atoms within the molecule, respectively, confirming its identity.
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